molecular formula C26H17ClN2O6 B11412905 6-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11412905
M. Wt: 488.9 g/mol
InChI Key: DABOTDXQXJCXJD-UHFFFAOYSA-N
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Description

6-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes a benzofuran moiety, a chromene core, and various functional groups such as chloro, methoxy, and carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of Chloro and Methoxy Groups: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions using reagents such as chlorine gas and methanol in the presence of a catalyst.

    Carbamoylation: The carbamoyl group can be introduced through the reaction of the benzofuran derivative with an isocyanate compound.

    Formation of Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Final Coupling: The final step involves coupling the benzofuran and chromene derivatives under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed to introduce or replace functional groups on the aromatic rings.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvent (e.g., ethanol or tetrahydrofuran).

    Substitution: Chlorine gas, methanol, catalysts (e.g., iron or aluminum chloride).

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

6-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.

    Pathways Involved: Influencing various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Properties

Molecular Formula

C26H17ClN2O6

Molecular Weight

488.9 g/mol

IUPAC Name

6-chloro-N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H17ClN2O6/c1-33-16-9-7-15(8-10-16)28-26(32)24-23(17-4-2-3-5-20(17)35-24)29-25(31)22-13-19(30)18-12-14(27)6-11-21(18)34-22/h2-13H,1H3,(H,28,32)(H,29,31)

InChI Key

DABOTDXQXJCXJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=C(O4)C=CC(=C5)Cl

Origin of Product

United States

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